alpha-Amylcinnamaldehyde is an organic compound with the molecular formula C₁₄H₁₈O and a molecular weight of 202.29 g/mol. It is known for its jasmine-like odor and is classified as a synthetic fragrance. The compound is also recognized for its potential allergenic properties and is used in allergenic testing . The compound's CAS number is 122-40-7.
The exact mechanism by which AA causes skin sensitization is not fully understood in scientific research. However, it's believed to be related to its interaction with skin proteins. The aromatic structure might trigger an immune response, leading to allergic reactions like redness, itching, and inflammation [].
The biological activity of alpha-Amylcinnamaldehyde has been studied in various contexts:
alpha-Amylcinnamaldehyde can be synthesized through several methods:
alpha-Amylcinnamaldehyde finds applications in various industries:
Research on interaction studies indicates that alpha-Amylcinnamaldehyde may interact with various biological systems:
Several compounds are structurally similar to alpha-Amylcinnamaldehyde. Here are some notable examples:
What sets alpha-Amylcinnamaldehyde apart from its analogs is its specific chain length (heptyl) and the resulting fragrance profile, which contributes uniquely to formulations in perfumery and flavoring. Its potential allergenic properties also necessitate careful consideration in product development compared to other similar compounds.
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for alpha-Amylcinnamaldehyde is (2Z)-2-benzylideneheptanal [1]. This nomenclature reflects the compound's structural characteristics as a heptanal derivative with a benzylidene substituent at the 2-position. The Z-designation indicates the geometric configuration of the double bond, where the higher priority groups are positioned on the same side of the carbon-carbon double bond [1] [2].
The compound also exists as an E-isomer, designated as (2E)-2-benzylideneheptanal [3] [4]. The E-isomer represents the trans-configuration where the higher priority groups are located on opposite sides of the double bond [4]. Commercial preparations of alpha-Amylcinnamaldehyde typically contain a mixture of both Z and E isomers [5] [6], with the Z-isomer being more prevalent in natural sources and commercial applications [1] [7].
The molecular formula for both isomers is C₁₄H₁₈O, with a molecular weight of 202.29 g/mol [8] [2]. The structural formula can be represented as C₆H₅CH=C(C₅H₁₁)CHO, indicating the presence of a phenyl group, an ethylenic double bond, a pentyl chain, and an aldehyde functional group [8] [7].
Alpha-amylcinnamaldehyde possesses the molecular formula C₁₄H₁₈O with a molecular weight of 202.29 g/mol [1] [2]. The compound exhibits the systematic IUPAC name (2Z)-2-benzylideneheptanal, reflecting its structural composition as a substituted cinnamaldehyde derivative [2] [3]. The constitutional formula reveals a heptanal backbone with a benzylidene substituent at the 2-position, creating an extended conjugated system characteristic of the cinnamaldehyde family [1] [3].
The molecular architecture consists of three primary structural components: a benzene ring, an α,β-unsaturated aldehyde system, and a pentyl substituent chain. The benzene ring maintains its characteristic aromatic structure with delocalized π-electrons, while the aldehyde functionality provides the key reactive site. The pentyl chain extends from the α-position relative to the aldehyde group, significantly influencing the molecule's physical and chemical properties compared to the parent cinnamaldehyde compound [1] [4].
The constitutional framework demonstrates the compound's classification as an aromatic aldehyde and more specifically as a member of the cinnamaldehyde derivatives. The structural formula can be represented as C₆H₅-CH=C(C₅H₁₁)-CHO, illustrating the direct connection between the aromatic system and the carbonyl functionality through the ethylenic bridge [2] [5].
Alpha-amylcinnamaldehyde exhibits geometric isomerism about the carbon-carbon double bond connecting the aromatic ring to the aldehyde-bearing carbon [6] [5]. This stereochemical feature results in the existence of two distinct configurational isomers: the E-isomer (trans configuration) and the Z-isomer (cis configuration). Commercial preparations typically contain a mixture of both isomers, with specifications indicating ≥97% total isomer content [6] [7].
The trans-isomer, designated as (2E)-2-benzylideneheptanal, represents the thermodynamically more stable configuration due to reduced steric interactions between the bulky substituents [8] [9]. In this arrangement, the phenyl ring and the pentyl-bearing carbon are positioned on opposite sides of the double bond, minimizing unfavorable steric clashes. This configuration is predominant in naturally occurring cinnamaldehyde derivatives and commercial synthetic preparations [8] [10].
The cis-isomer, systematically named (2Z)-2-benzylideneheptanal, exhibits a less stable arrangement where the phenyl ring and pentyl-substituted carbon occupy the same side of the double bond [9] [11]. This configuration experiences increased steric hindrance, resulting in higher energy and reduced thermodynamic stability. However, both isomers contribute to the compound's overall olfactory properties, with subtle differences in their aromatic characteristics [10] [12].
The stereochemical interconversion between cis and trans forms can occur under specific conditions, particularly in the presence of heat, light, or catalytic influences. The double bond position between C-2 and the benzylic carbon remains fixed, defining the geometric isomerism site. Commercial formulations deliberately maintain the isomeric mixture to optimize fragrance performance and stability characteristics [6] [13].
Within the cinnamaldehyde family, alpha-amylcinnamaldehyde occupies a distinctive position due to its pentyl substitution pattern. Comparative analysis with cinnamaldehyde (C₉H₈O, MW 132.16) reveals the significant structural expansion achieved through α-alkyl substitution [4] [14]. The parent compound lacks any alkyl substitution, presenting a simpler molecular architecture with correspondingly different physical and chemical properties.
Alpha-hexylcinnamaldehyde (C₁₅H₂₀O, MW 216.32) represents the next higher homolog, featuring a hexyl rather than pentyl substituent [15] [16]. This structural modification results in increased molecular weight and enhanced lipophilicity while maintaining the fundamental cinnamaldehyde framework. The single additional methylene unit significantly impacts fragrance characteristics, with the hexyl derivative exhibiting slightly more fruity and green olfactory notes compared to the pentyl analog [16].
Alpha-methylcinnamaldehyde (C₁₀H₁₀O, MW 146.19) demonstrates the effect of minimal alkyl substitution, where only a methyl group occupies the α-position [4] [17]. This compound bridges the gap between the unsubstituted parent molecule and the more extensively substituted amyl and hexyl derivatives. The methyl substitution provides moderate enhancement of molecular properties without the pronounced effects observed with longer alkyl chains.
Structural variants incorporating aromatic ring modifications, such as 2-methoxy-cinnamaldehyde (C₁₀H₁₀O₂, MW 162.19), illustrate alternative approaches to cinnamaldehyde derivatization [4] [18]. These compounds maintain the basic cinnamaldehyde skeleton while introducing functional groups directly onto the benzene ring rather than the aliphatic portion. Such modifications significantly alter electronic properties and biological activities compared to alkyl-substituted derivatives like alpha-amylcinnamaldehyde [4] [18].
The three-dimensional molecular configuration of alpha-amylcinnamaldehyde features a predominantly planar conjugated core with significant conformational flexibility in the aliphatic pentyl chain. The aromatic ring, ethylenic bridge, and carbonyl functionality maintain coplanarity to maximize π-orbital overlap and resonance stabilization [19] [20]. This planar arrangement extends the conjugated system across the entire C₆H₅-CH=C-CHO framework, creating an extended chromophore responsible for the compound's UV absorption characteristics.
Bond angles throughout the conjugated core approximate 120°, consistent with sp² hybridization at the relevant carbon centers [19]. The carbon-carbon double bond exhibits typical alkene geometry, while the carbonyl group maintains its characteristic trigonal planar arrangement. The aromatic ring preserves its hexagonal geometry with internal bond angles of approximately 120°, contributing to the overall molecular planarity in the conjugated region.
The pentyl substituent introduces significant conformational flexibility through rotation about the carbon-carbon single bonds within the aliphatic chain. This flexibility contrasts sharply with the rigid conjugated core, creating a molecular architecture that combines structural stability with dynamic behavior. The alkyl chain can adopt multiple conformational states, influencing intermolecular interactions and bulk physical properties [20] [21].
Steric considerations play a crucial role in determining the preferred molecular conformations. In the trans-isomer, steric interactions between the phenyl ring and pentyl chain are minimized, allowing for relatively unrestricted conformational sampling of the aliphatic portion. The cis-isomer experiences increased steric congestion, potentially restricting certain conformational states and contributing to its reduced thermodynamic stability [22].
The overall molecular shape can be described as rod-like with a bulky alkyl appendage extending from the conjugated backbone. This configuration influences the compound's interactions with biological membranes, receptor sites, and other molecular targets. The absence of chiral centers renders the molecule achiral, eliminating stereochemical complications associated with optical isomerism [20].
The electron distribution in alpha-amylcinnamaldehyde is characterized by extensive delocalization across the conjugated π-system encompassing the aromatic ring, ethylenic bridge, and carbonyl functionality [14]. This extended conjugation creates a series of resonance structures that stabilize the molecule and influence its chemical reactivity. The primary resonance contributors include canonical forms emphasizing electron delocalization from the benzene ring through the α,β-unsaturated carbonyl system.
Aromatic resonance within the benzene ring provides the foundation for electron delocalization, with six π-electrons distributed across the six-membered ring system [14]. This aromatic character contributes significantly to molecular stability and influences the compound's UV absorption properties. The aromatic π-system serves as an electron-donating component within the extended conjugated framework.
The α,β-unsaturated carbonyl system represents a particularly important resonance feature, creating an extended chromophore that spans from the aromatic ring to the aldehyde functionality [14] [18]. This conjugation reduces the electron density at the carbonyl carbon and the β-carbon (the carbon bearing the pentyl substituent), enhancing their electrophilic character. The carbonyl group acts as a powerful electron-withdrawing component, polarizing the entire conjugated system.
Electron withdrawal by the carbonyl group creates partial positive charge character at multiple sites within the molecule, particularly at the carbonyl carbon and the β-position [4] [18]. This charge distribution determines the compound's reactivity patterns, making these positions susceptible to nucleophilic attack. The α,β-unsaturated aldehyde system functions as a Michael acceptor, capable of undergoing conjugate addition reactions with suitable nucleophiles.
The resonance stabilization significantly impacts bond order distribution throughout the conjugated system. The carbon-carbon double bond and carbon-oxygen double bond exhibit partial single bond character due to electron delocalization, affecting bond lengths and vibrational frequencies [14]. This electronic delocalization contributes to the overall thermodynamic stability of the molecule while maintaining sufficient reactivity for synthetic transformations and biological interactions.
Irritant;Environmental Hazard